molecular formula C12H15N5O2 B1396399 ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-56-9

ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1396399
CAS No.: 1306753-56-9
M. Wt: 261.28 g/mol
InChI Key: MCIUELUWDLMDEO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with dimethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-19-12(18)11-9(6-8-16(2)3)17-10(14-15-11)5-7-13-17/h5-8H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUELUWDLMDEO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 3
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 6
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.